molecular formula C16H30O2 B1232294 Hexadec-3-enoic acid CAS No. 2457-70-7

Hexadec-3-enoic acid

Cat. No.: B1232294
CAS No.: 2457-70-7
M. Wt: 254.41 g/mol
InChI Key: PCBKWKNYISJGPJ-YPKPFQOOSA-N
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Description

Hexadec-3-enoic acid, also known as (E)-3-hexadecenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond between the third and fourth carbon atoms in the carbon chain. This compound is a member of the omega-9 fatty acid family and is found in various natural sources, including plant and animal fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadec-3-enoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadecynoic acid. This process typically uses a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a double bond, forming this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides containing hexadecenoic acid esters. This process involves the use of strong acids or bases to break down the triglycerides into free fatty acids, which are then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Hexadec-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound peroxides or epoxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: The carboxyl group of this compound can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed:

Scientific Research Applications

Hexadec-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

Hexadec-3-enoic acid exerts its effects through several mechanisms:

    Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils, thereby reducing inflammation.

    Anti-cancer Action: this compound has been shown to suppress the migration and proliferation of cancer cells and stimulate tumor suppressor genes. .

Comparison with Similar Compounds

Hexadec-3-enoic acid is unique among long-chain fatty acids due to its specific double bond position and its biological activities. Similar compounds include:

    Oleic Acid (C18H34O2): An omega-9 fatty acid with a double bond at the ninth carbon atom.

    Palmitoleic Acid (C16H30O2): An omega-7 fatty acid with a double bond at the seventh carbon atom.

    Linoleic Acid (C18H32O2): An omega-6 fatty acid with two double bonds at the ninth and twelfth carbon atoms.

Compared to these compounds, this compound has distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2457-70-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-3-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13-

InChI Key

PCBKWKNYISJGPJ-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCCC=CCC(=O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCC(=O)O

melting_point

53 - 54 °C

physical_description

Solid

Synonyms

delta(3)-hexadecenoic acid
delta(3)-hexadecenoic acid, (E)-isomer
delta(3)-hexadecenoic acid, (Z)-isomer
trans-3-hexadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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